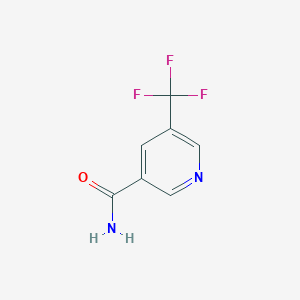
5-(TRifluoromethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)pyridine-3-carboxamide is an organic compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Aplicaciones Científicas De Investigación
Antitubercular Agent Development
5-(Trifluoromethyl)pyridine-3-carboxamide derivatives have been explored for their potential in treating tuberculosis. For instance, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibit promising in vitro potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. These compounds, especially one representative compound, have shown significant reduction in bacterial burden in an infected mouse model, suggesting their potential as lead compounds in antitubercular drug discovery (Tang et al., 2015).
Structural and Conformation Studies
The structure and conformation of related compounds like 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, an anti-inflammatory agent, have been studied. These studies provide insights into the molecular structure and interactions of similar compounds, which is crucial for understanding their biological activities (Rajeswaran & Srikrishnan, 2008).
Crystal Structure Analysis
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a closely related compound, has been analyzed. This analysis reveals a water-bridged hydrogen-bonding network, contributing to the understanding of the molecular interactions and packing in such compounds (Ye & Tanski, 2020).
Antimicrobial Activity
New pyridothienopyrimidines and pyridothienotriazines, which include derivatives of this compound, have been synthesized and tested for their antimicrobial activities. These compounds have shown potential in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Potential Antithyroid Drug Analysis
The behavior of 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, towards molecular iodine has been studied, providing insights into the interactions and potential pharmaceutical applications of related compounds (Chernov'yants et al., 2011).
Enzymatic Activity Studies
Pyridine carboxamides, including structures related to this compound, have been studied for their biological activities, such as reducing iron-induced renal damage and regulating enzymatic activities. These studies also investigate the importance of amide rotations in biology (Olsen et al., 2003).
Pharmaceutical Applications
The trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones, which involve derivatives of this compound, have been studied for applications in pharmaceuticals and agrochemicals. This research highlights the significance of CF3 and perfluoroalkyl motifs in the core structure of pharmaceutical agents (Huang et al., 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that trifluoromethylpyridine derivatives have been used in various pharmaceutical applications, suggesting a broad range of potential targets .
Mode of Action
The specific mode of action of 5-(Trifluoromethyl)pyridine-3-carboxamide is not well-documentedTrifluoromethylpyridine derivatives are known for their unique physicochemical properties, which could influence their interaction with biological targets .
Biochemical Pathways
Trifluoromethylpyridine derivatives have been used in a variety of pharmaceutical and agrochemical applications, suggesting they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the unique physicochemical properties of the fluorine atom in trifluoromethylpyridine derivatives can impact their biological activities . .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(6(11)13)2-12-3-5/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPCLQQKRKZJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)
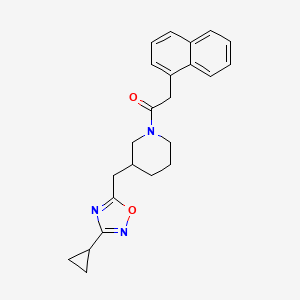
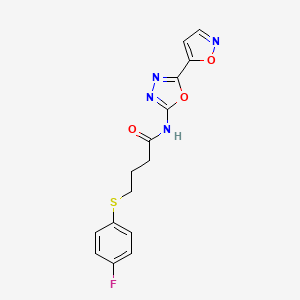

![2-[4-(3-Chlorophenyl)-4-fluoropiperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2721740.png)

![3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea](/img/structure/B2721743.png)

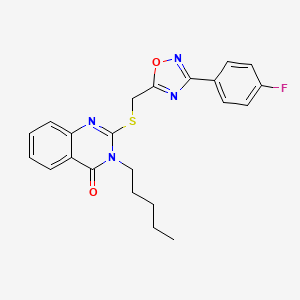
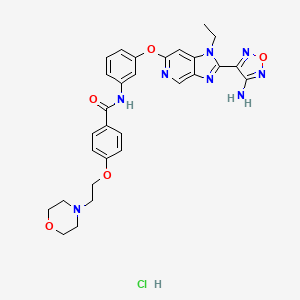
![2-[(E)-1-(dimethylamino)-3-(4-phenoxyanilino)prop-2-enylidene]propanedinitrile](/img/structure/B2721750.png)

![[2-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2721752.png)